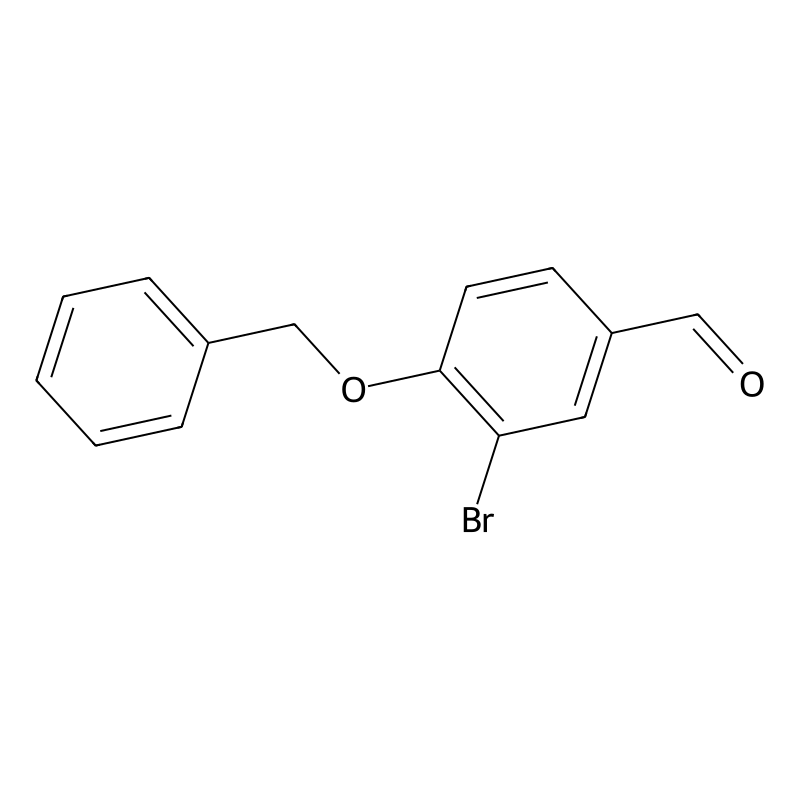

4-(Benzyloxy)-3-bromobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-(Benzyloxy)-3-bromobenzaldehyde can be synthesized through various methods, including:

- Gattermann reaction: This method involves treating 3-bromobenzoic acid with paraformaldehyde and trifluoroacetic acid in the presence of a Lewis acid catalyst. [Source: "Gattermann reaction" on Wikipedia, ]

- Suzuki reaction: This method involves coupling 3-bromobenzaldehyde with benzyl boronic acid using a palladium catalyst. [Source: "Suzuki reaction" on Wikipedia, ]

These methods offer advantages in terms of yield, reaction time, and ease of purification.

Applications:

-(Benzyloxy)-3-bromobenzaldehyde serves as a valuable intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals: It can be a precursor to biologically active molecules with potential applications in treating diseases like cancer and neurological disorders. [Source: A study published in the journal "European Journal of Medicinal Chemistry", https://pubchem.ncbi.nlm.nih.gov/compound/4-Benzyloxy-3-bromobenzaldehyde]

- Liquid crystals: It can be employed in the development of novel liquid crystals with specific properties for applications in displays and optoelectronic devices. [Source: A research paper published in the journal "Dyes and Pigments", ]

- Organic materials: It can be a building block for the synthesis of organic materials with desired functionalities for applications in organic electronics and functional polymers. [Source: A research article published in the journal "Tetrahedron Letters", ]

4-(Benzyloxy)-3-bromobenzaldehyde is an organic compound with the molecular formula . This compound features a benzene ring substituted with a benzyloxy group at the fourth position and a bromine atom at the third position. The unique structural characteristics of 4-(Benzyloxy)-3-bromobenzaldehyde make it significant in organic synthesis and medicinal chemistry, as it exhibits distinct reactivity profiles and potential applications in various

Currently, there's no documented research on the specific mechanism of action of 4-(Benzyloxy)-3-bromobenzaldehyde in biological systems.

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Store the compound in a cool, dry place away from incompatible chemicals.

- Nucleophilic Substitution: The bromine atom at the third position can be replaced by various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon bonded to the bromine.

- Oxidation: The aldehyde functional group can be oxidized to form a corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

While specific biological activities of 4-(Benzyloxy)-3-bromobenzaldehyde are not extensively documented, its structural components suggest potential interactions with biological targets. Compounds with similar structures often exhibit various biological activities, including antimicrobial and anticancer properties. Further studies are needed to elucidate its specific biological effects and mechanisms of action.

The synthesis of 4-(Benzyloxy)-3-bromobenzaldehyde generally involves the following steps:

- Starting Material: Begin with 4-(Benzyloxy)benzaldehyde.

- Bromination: Subject the starting material to bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride or acetic acid. This step must be carefully controlled to ensure selective bromination at the third position of the benzene ring.

- Purification: The crude product is purified through recrystallization or column chromatography to obtain pure 4-(Benzyloxy)-3-bromobenzaldehyde.

4-(Benzyloxy)-3-bromobenzaldehyde finds applications primarily in:

- Organic Synthesis: Its unique structure allows it to serve as a versatile intermediate in synthesizing more complex organic compounds.

- Medicinal Chemistry: Due to its potential biological activity, it may be explored for developing pharmaceuticals and other bioactive compounds.

The compound's reactivity makes it valuable for various synthetic pathways in chemical research and development.

Several compounds share structural similarities with 4-(Benzyloxy)-3-bromobenzaldehyde, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 4-(Benzyloxy)benzaldehyde | Lacks bromine substituent | Less reactive in nucleophilic substitution reactions |

| 3-Bromo-4-hydroxybenzaldehyde | Contains hydroxyl group instead of benzyloxy | Different reactivity and potential applications |

| 4-(Benzyloxy)-2-bromobenzaldehyde | Bromine at the second position | Affects chemical behavior and reactivity |

Uniqueness

The uniqueness of 4-(Benzyloxy)-3-bromobenzaldehyde lies in its combination of a benzyloxy group and a bromine atom on the benzene ring. This specific arrangement imparts distinct reactivity and versatility in chemical synthesis, making it an important compound for various applications in organic and medicinal chemistry.